molecular formula C19H21N5O3S B11424564 (4-Ethylpiperazin-1-yl)(3-methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazol-2-yl)methanone

(4-Ethylpiperazin-1-yl)(3-methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazol-2-yl)methanone

Cat. No.: B11424564
M. Wt: 399.5 g/mol
InChI Key: UYDQWKGNQWQLMD-UHFFFAOYSA-N
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Description

1-ETHYL-4-[3-METHYL-6-(3-NITROPHENYL)IMIDAZO[2,1-B][1,3]THIAZOLE-2-CARBONYL]PIPERAZINE is a complex organic compound that belongs to the class of heterocyclic compounds. It features an imidazo[2,1-b][1,3]thiazole core, which is known for its diverse biological activities. The compound is characterized by the presence of multiple functional groups, including an ethyl group, a methyl group, a nitrophenyl group, and a piperazine ring.

Preparation Methods

The synthesis of 1-ETHYL-4-[3-METHYL-6-(3-NITROPHENYL)IMIDAZO[2,1-B][1,3]THIAZOLE-2-CARBONYL]PIPERAZINE typically involves multi-step reactions. One common synthetic route includes the following steps:

    Formation of the imidazo[2,1-b][1,3]thiazole core: This can be achieved by reacting 2-aminobenzothiazole with appropriate aldehydes or ketones under acidic or basic conditions.

    Introduction of the nitrophenyl group: This step involves nitration of the phenyl ring using a mixture of concentrated nitric acid and sulfuric acid.

    Attachment of the piperazine ring: The piperazine ring can be introduced through nucleophilic substitution reactions, where the imidazo[2,1-b][1,3]thiazole derivative reacts with piperazine under suitable conditions.

    Ethylation and methylation:

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often employing catalysts and advanced reaction conditions such as microwave irradiation .

Chemical Reactions Analysis

1-ETHYL-4-[3-METHYL-6-(3-NITROPHENYL)IMIDAZO[2,1-B][1,3]THIAZOLE-2-CARBONYL]PIPERAZINE undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride or iron powder in acidic conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, where nucleophiles like amines or thiols can replace existing substituents.

    Hydrolysis: The carbonyl group can be hydrolyzed under acidic or basic conditions to yield carboxylic acids or alcohols.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-ETHYL-4-[3-METHYL-6-(3-NITROPHENYL)IMIDAZO[2,1-B][1,3]THIAZOLE-2-CARBONYL]PIPERAZINE has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: The compound exhibits various biological activities, including antimicrobial, antiviral, and anticancer properties. It is used in the development of new therapeutic agents.

    Medicine: Due to its biological activities, it is investigated for potential use in drug development, particularly for treating infections and cancer.

    Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 1-ETHYL-4-[3-METHYL-6-(3-NITROPHENYL)IMIDAZO[2,1-B][1,3]THIAZOLE-2-CARBONYL]PIPERAZINE involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes, receptors, and DNA, affecting their function and activity.

    Pathways: It can modulate signaling pathways involved in cell proliferation, apoptosis, and immune response.

Comparison with Similar Compounds

1-ETHYL-4-[3-METHYL-6-(3-NITROPHENYL)IMIDAZO[2,1-B][1,3]THIAZOLE-2-CARBONYL]PIPERAZINE can be compared with other similar compounds, such as:

    Imidazole derivatives: These compounds share the imidazole core and exhibit similar biological activities, but differ in their substituents and specific properties.

    Thiazole derivatives: These compounds contain the thiazole ring and are known for their diverse biological activities, including antimicrobial and anticancer properties.

    Piperazine derivatives: These compounds feature the piperazine ring and are used in various pharmaceutical applications, including as antipsychotics and anthelmintics.

The uniqueness of 1-ETHYL-4-[3-METHYL-6-(3-NITROPHENYL)IMIDAZO[2,1-B][1,3]THIAZOLE-2-CARBONYL]PIPERAZINE lies in its combination of functional groups and the resulting biological activities, making it a valuable compound for research and development .

Properties

Molecular Formula

C19H21N5O3S

Molecular Weight

399.5 g/mol

IUPAC Name

(4-ethylpiperazin-1-yl)-[3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazol-2-yl]methanone

InChI

InChI=1S/C19H21N5O3S/c1-3-21-7-9-22(10-8-21)18(25)17-13(2)23-12-16(20-19(23)28-17)14-5-4-6-15(11-14)24(26)27/h4-6,11-12H,3,7-10H2,1-2H3

InChI Key

UYDQWKGNQWQLMD-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)C(=O)C2=C(N3C=C(N=C3S2)C4=CC(=CC=C4)[N+](=O)[O-])C

Origin of Product

United States

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